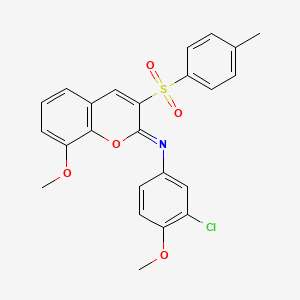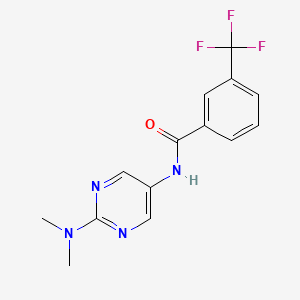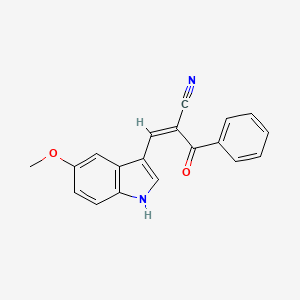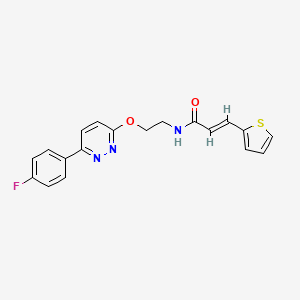
(E)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16FN3O2S and its molecular weight is 369.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Regioselective Synthesis and Functionalization : The compound's structural framework serves as a precursor in the regioselective synthesis of functionalized pyrazole derivatives, indicating its utility in creating a diverse range of biologically active molecules (Hassaneen & Shawali, 2013). Similarly, its derivatives have been used to synthesize new N-alkylated pyridin-2(1H)-ones, showcasing its versatility in creating compounds with potential antibacterial activity (Sharma et al., 2016).
Crystal Structure and Molecular Interactions : Research into the crystal structure of related acrylamide compounds has provided insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's behavior in solid-state and potential for forming supramolecular assemblies (Lee et al., 2009).
Biological Activity and Applications
Fluorescence Quenching and Protein Interaction : Acrylamide derivatives, including those structurally related to the compound , have been studied for their ability to quench the fluorescence of tryptophan residues in proteins. This property is instrumental in probing protein conformation and dynamics, suggesting potential applications in biochemical research and drug development (Eftink & Ghiron, 1976).
Anti-inflammatory Activity : Derivatives of acrylamide and thiophene have been synthesized with the intention of discovering new anti-inflammatory agents. These compounds were designed to incorporate various heterocyclic systems, indicating the role of acrylamide derivatives in the development of new therapeutic agents (Amr et al., 2007).
Plant Metabolism Regulation : Pyrazinamide derivatives, related in structure to acrylamide compounds, have been identified as inhibitors of ethylene biosynthesis in plants. This application highlights the potential of such compounds to regulate plant growth and development, with implications for agriculture and horticulture (Sun et al., 2017).
Properties
IUPAC Name |
(E)-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-5-3-14(4-6-15)17-8-10-19(23-22-17)25-12-11-21-18(24)9-7-16-2-1-13-26-16/h1-10,13H,11-12H2,(H,21,24)/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWMMUDHIQFLRF-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![Tert-butyl 4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carboxylate](/img/structure/B2955962.png)
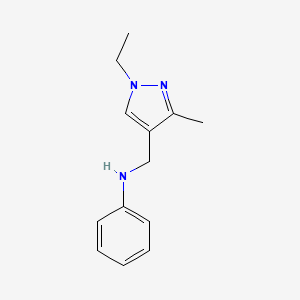
![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)
![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)
![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-(1-Cyanocyclohexyl)-2-[4-(4-cyano-3-methyl-1,2-thiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2955970.png)
![N-{2-cyano-1-[4-(4-methoxyphenyl)piperazino]vinyl}-N'-(4-methylphenyl)urea](/img/structure/B2955971.png)
